molecular formula C14H18N4O2 B2807500 6-Amino-1-benzyl-5-(propylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 343346-91-8

6-Amino-1-benzyl-5-(propylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2807500
CAS No.: 343346-91-8
M. Wt: 274.324
InChI Key: GNRVAJOIWMSZEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1-benzyl-5-(propylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with a unique structure that includes both amino and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-benzyl-5-(propylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable aldehyde, followed by cyclization and subsequent amination to introduce the propylamino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-benzyl-5-(propylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino or benzyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Amino-1-benzyl-5-(propylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Amino-1-benzyl-5-(propylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-1-benzyl-5-(3-hydroxy-propylamino)-1H-pyrimidine-2,4-dione: Similar in structure but with a hydroxy group instead of a propylamino group.

    6-Amino-1-benzyl-5-(3-methoxy-propylamino)-1H-pyrimidine-2,4-dione: Contains a methoxy group instead of a propylamino group.

Uniqueness

The uniqueness of 6-Amino-1-benzyl-5-(propylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-amino-1-benzyl-5-(propylamino)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-2-8-16-11-12(15)18(14(20)17-13(11)19)9-10-6-4-3-5-7-10/h3-7,16H,2,8-9,15H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRVAJOIWMSZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.